Cyclohexylboronic acid MIDA ester
Description
Contextualization of Boronic Acid Surrogates in Complex Molecule Construction
The construction of complex organic molecules often requires a multi-step approach, where the stability and compatibility of reagents are paramount. Boronic acids, while powerful in their reactivity, often fall short in these aspects.
Free boronic acids are susceptible to various decomposition pathways, including protodeboronation, oxidation, and polymerization, which can diminish their effectiveness in coupling reactions and complicate their long-term storage. sigmaaldrich.comnih.gov Their Lewis acidic nature contributes to their instability and can interfere with other functional groups present in a complex molecule. orgsyn.org This instability is particularly pronounced in certain classes of boronic acids, such as 2-heterocyclic, vinyl, and cyclopropyl (B3062369) derivatives, limiting their widespread use. nih.gov The purification of boronic acids can also be challenging, as they are often incompatible with standard techniques like silica (B1680970) gel chromatography. nih.gov
To overcome the limitations of free boronic acids, chemists have developed a range of stabilized surrogates. These include trifluoroborate salts, boronic esters (such as pinacol (B44631) esters), and diethanolamine (B148213) adducts. nih.govnih.govnih.gov While each of these has its merits, they also possess certain drawbacks. For instance, some sterically bulky boronic esters require harsh conditions for deprotection to the active boronic acid, which may not be compatible with sensitive substrates. nih.govnih.gov Trifluoroborate salts, while stable, can have limited solubility and may not be amenable to chromatographic purification. nih.gov
Significance of N-Methyliminodiacetic Acid (MIDA) Esters as Protected Boronic Acids
N-Methyliminodiacetic acid (MIDA) esters have emerged as a superior class of protected boronic acids, offering a unique combination of stability, versatility, and ease of use. bldpharm.com
The development of MIDA boronates as a general solution for the stabilization of boronic acids was a significant breakthrough. The key discovery was that the trivalent N-methyliminodiacetic acid (MIDA) ligand can complex with the boron atom, changing its hybridization from sp2 to sp3. sigmaaldrich.com This structural change effectively "protects" the boronic acid, rendering it unreactive under standard anhydrous cross-coupling conditions. sigmaaldrich.com This protection is reversible, and the active boronic acid can be released under mild aqueous basic conditions, a process often referred to as "slow-release". sigmaaldrich.comgrillolabuc.com
MIDA boronates offer a multitude of advantages that have made them invaluable tools in modern organic synthesis:
Enhanced Stability: MIDA boronates are generally crystalline, free-flowing solids that are stable to air and moisture, allowing for long-term benchtop storage. nih.govbldpharm.com
Chromatographic Compatibility: Unlike many free boronic acids, MIDA boronates are compatible with silica gel chromatography, which greatly simplifies their purification and handling. orgsyn.orgnih.gov
Controlled Reactivity: The MIDA protecting group effectively masks the reactivity of the boronic acid, preventing unwanted side reactions. The boronic acid can be deprotected in situ under mild conditions when its reactivity is required for a subsequent transformation. sigmaaldrich.comorgsyn.org
Iterative Cross-Coupling: The ability to selectively deprotect the MIDA boronate has enabled the development of iterative cross-coupling (ICC) strategies. nih.govnih.gov This powerful technique allows for the sequential, controlled assembly of complex molecules from bifunctional building blocks, analogous to the way peptides are synthesized. nih.gov
Research Focus on Cyclohexylboronic Acid MIDA Ester
This compound serves as a prime example of the utility of this class of reagents. The cyclohexyl moiety is a common structural motif in many biologically active molecules and natural products. The MIDA ester of cyclohexylboronic acid provides a stable and easily handleable source of the cyclohexylboron functionality, facilitating its incorporation into complex molecular architectures.
Table 1: Properties of this compound
| Property | Value | Reference |
| CAS Number | 1104637-39-9 | sigmaaldrich.comsigmaaldrich.com |
| Molecular Formula | C₁₁H₁₈BNO₄ | sigmaaldrich.com |
| Molecular Weight | 239.08 g/mol | sigmaaldrich.comsigmaaldrich.com |
| Appearance | Powder | sigmaaldrich.comsigmaaldrich.com |
| Melting Point | 210-215 °C | sigmaaldrich.comsigmaaldrich.com |
The following sections will delve deeper into the specific synthesis, reactions, and applications of this compound, highlighting its role in advancing the field of organic synthesis.
Properties
IUPAC Name |
2-cyclohexyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BNO4/c1-13-7-10(14)16-12(17-11(15)8-13)9-5-3-2-4-6-9/h9H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLUNFPHQHGXTCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00746350 | |
| Record name | 2-Cyclohexyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00746350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1104637-39-9 | |
| Record name | 2-Cyclohexyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00746350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Cyclohexylboronic Acid Mida Ester
Direct Synthesis Strategies from Cyclohexylboronic Acid
The most straightforward approach to synthesizing Cyclohexylboronic acid MIDA ester begins with the corresponding free boronic acid. These methods focus on the efficient formation of the B-N and B-O bonds of the MIDA cage through dehydration.
A common and established method for preparing MIDA boronates is the direct dehydrative condensation of a boronic acid with N-methyliminodiacetic acid (MIDA). nih.govorgsyn.org This process typically requires heating the two components together under conditions that facilitate the removal of water, thereby driving the reaction to completion. nih.gov A standard technique employed for this purpose is the use of a Dean-Stark apparatus, which continuously removes water via azeotropic distillation. nih.govorgsyn.org The reaction often requires temperatures of at least 40 °C. nih.gov Due to the low solubility of the MIDA ligand in many organic solvents, a co-solvent such as dimethyl sulfoxide (B87167) (DMSO) is frequently necessary to achieve a homogeneous reaction mixture. nih.govorgsyn.org While effective for many simple MIDA boronates, the high temperatures and potentially acidic conditions associated with this method can be incompatible with more sensitive boronic acids. orgsyn.orgnih.gov
To overcome the limitations of high-temperature condensation, a milder and more efficient procedure utilizes MIDA anhydride (B1165640). nih.govamazonaws.com This reagent serves a dual purpose: it acts as both the source of the MIDA ligand and as an in situ desiccant, eliminating the need for a Dean-Stark apparatus or other external drying agents. orgsyn.orgnih.govamazonaws.com A key advantage of using MIDA anhydride is that it "pre-loads" one of the two dehydration steps required for the conversion, and any excess anhydride functions as an internal dehydrating agent to promote the final complexation. orgsyn.orgnih.gov This method allows for the direct conversion of boronic acids into MIDA boronates under significantly milder conditions, avoiding the high temperatures and strong acids of previous protocols. orgsyn.orgnih.gov The reaction of cyclohexylboronic acid using a procedure based on this chemistry resulted in a 26% yield of this compound. amazonaws.com
De Novo Synthesis Approaches to this compound Precursors
While the most common route to this compound starts from cyclohexylboronic acid, de novo strategies aim to construct the MIDA boronate from precursors other than the corresponding free boronic acid. This can be particularly useful when the boronic acid itself is unstable or difficult to access. For example, in the synthesis of other MIDA boronates, such as trans-(2-bromovinyl) MIDA boronate, a method involving the transmetalation of 1-bromo-2-(trimethylsilyl)ethylene with BBr₃ followed by trapping with the disodium salt of MIDA (MIDA²⁻Na⁺₂) has been successfully employed. nih.gov Another approach has been the bromoboration of acetylene, followed by complexation with MIDA in the presence of a base like 2,6-lutidine. nih.gov These examples demonstrate the principle of building complex MIDA boronates from simple, non-boronic acid starting materials, a strategy that could theoretically be adapted for cyclohexyl derivatives.
Optimization of Reaction Conditions for Synthesis
The efficiency of MIDA boronate synthesis is highly dependent on the optimization of reaction parameters, particularly the choice of solvent and the use of additives to control the reaction environment.
The selection of an appropriate solvent system is critical for achieving high yields in the synthesis of this compound.
For Direct Condensation: In Dean-Stark-mediated reactions, a solvent capable of forming an azeotrope with water, such as toluene (B28343), is used. However, the poor solubility of the MIDA diacid necessitates the use of a polar co-solvent like DMSO to ensure the reactants are sufficiently dissolved. nih.govorgsyn.org
For the MIDA Anhydride Method: The use of MIDA anhydride allows for a simpler solvent system. Anhydrous dioxane has been reported as an effective medium for this reaction, providing a non-acidic and milder environment compared to the high-temperature condensation methods. orgsyn.orgnih.gov
A specialized purification protocol has also been developed based on the unique solubility profile of MIDA boronates. This "catch-and-release" method uses a short silica (B1680970) gel plug where the crude reaction mixture is loaded. Impurities are washed away with a mixture of methanol and diethyl ether (MeOH:Et₂O), while the desired MIDA boronate is "caught" on the silica. A subsequent switch of the elution solvent to tetrahydrofuran (B95107) (THF) releases the pure MIDA boronate. nih.gov
| Method | Primary Solvent/System | Purpose | Source |
|---|---|---|---|
| Direct Condensation (Dean-Stark) | Toluene / DMSO | Azeotropic water removal and solubilization of MIDA. | nih.govorgsyn.org |
| MIDA Anhydride | Anhydrous Dioxane | Provides a mild, non-acidic reaction medium. | orgsyn.orgnih.gov |
| Purification | 1. MeOH:Et₂O 2. THF | 1. Wash impurities. 2. Elute pure product. | nih.gov |
The direct synthesis of MIDA boronates from boronic acids does not typically require a catalyst. Instead, the reaction relies on stoichiometric reagents and additives that facilitate dehydration. In the MIDA anhydride method, the anhydride itself is the key additive, acting as an internal desiccant to drive the reaction forward. orgsyn.orgnih.gov In some de novo syntheses of MIDA boronate precursors, non-nucleophilic bases such as 2,6-lutidine have been used to facilitate the complexation step. nih.gov For the direct conversion of cyclohexylboronic acid, the critical factor is the effective removal of water, which is managed either physically via azeotropic distillation or chemically through the use of MIDA anhydride. nih.govorgsyn.org
Scalability and Process Development for Research Applications
Large-Scale Preparations
The development of scalable syntheses for MIDA boronates is crucial for their application in extensive research campaigns and preclinical studies. While many synthetic methods are effective on a small scale, scaling up requires addressing challenges such as reaction control, purification, and reagent handling. A key advancement facilitating larger-scale preparations is the use of MIDA anhydride for the direct conversion of boronic acids to their corresponding MIDA esters. nih.govorgsyn.org This method avoids the high-temperature dehydrative condensation conditions traditionally used, which can be problematic for sensitive substrates and difficult to manage on a larger scale. orgsyn.org
One notable example, while involving a different substrate, demonstrates the potential for multi-gram synthesis. A one-pot procedure for a thienyl MIDA boronate ester was successfully conducted on a multi-gram scale, achieving a high-purity product in good yield (80%). acs.orgresearchgate.net Such one-pot procedures are highly desirable for large-scale work as they minimize intermediate handling and purification steps, leading to improved efficiency and reduced waste. The high crystallinity of many MIDA boronates is another significant advantage, often allowing for purification by simple precipitation and filtration, which is more amenable to scale-up than chromatographic methods. nih.govorgsyn.org
The table below summarizes a representative procedure for MIDA boronate synthesis using MIDA anhydride, highlighting conditions suitable for larger-scale production.
| Parameter | Condition | Rationale for Scalability |
|---|---|---|
| Starting Material | Cyclohexylboronic acid | Commercially available and stable. |
| Reagent | MIDA Anhydride | Milder conditions than traditional methods, acts as an internal desiccant. orgsyn.org |
| Solvent | Anhydrous Dioxane | Facilitates reaction and precipitation of byproducts. orgsyn.org |
| Temperature | Heating (e.g., 70-80 °C) | Moderate temperatures are easier to control on a large scale compared to high-temperature condensations. nih.gov |
| Purification | Precipitation/Filtration | Avoids chromatography, which is a major bottleneck in process chemistry. nih.govorgsyn.org |
| Typical Yield | Good to Excellent | High efficiency is critical for cost-effective large-scale synthesis. acs.orgresearchgate.net |
Flow Chemistry and Continuous Processing in Synthesis
Flow chemistry, or continuous processing, represents a paradigm shift from traditional batch synthesis and offers significant advantages for the production of MIDA boronates, especially when safety, consistency, and automation are priorities. In a flow system, reagents are pumped through tubing and mixed, then passed through a reactor module where the chemical transformation occurs under precisely controlled conditions. thieme-connect.de This methodology has been successfully applied to the synthesis of various boronic esters. rsc.org
The key benefits of applying flow chemistry to the synthesis of this compound include:
Enhanced Safety: By using small reactor volumes, the risks associated with handling potentially reactive intermediates are minimized.
Precise Control: Temperature, pressure, and reaction time can be controlled with high precision, leading to better reproducibility and potentially higher yields.
Efficient Mixing: Superior mixing in microreactors can accelerate reaction rates compared to batch reactors. thieme-connect.de
Automation: Continuous systems can be automated for prolonged, unattended operation, enabling the production of significant quantities of material over time.
Integrated Purification: Flow systems can incorporate in-line purification modules, such as scavenger resins or packed-bed cartridges, to remove byproducts and excess reagents, delivering a clean product stream. thieme-connect.de
While specific literature on the flow synthesis of this compound is not prevalent, the principles have been established for related compounds. For instance, integrated flow microreactor systems have been developed for preparing arylboronic esters using organolithium chemistry, a class of reactions that benefits greatly from the enhanced control of a flow environment. rsc.org A hypothetical flow setup for this compound could involve pumping a solution of the boronic acid and MIDA anhydride through a heated reactor coil to effect the condensation, followed by an in-line purification step.
The table below outlines a conceptual comparison between traditional batch processing and a potential flow chemistry approach for this synthesis.
| Aspect | Batch Processing | Flow Chemistry |
|---|---|---|
| Scale | Limited by vessel size; direct scale-up can be non-linear. | Scaled by running the system for longer durations ("scaling out"). nih.gov |
| Heat Transfer | Becomes less efficient as scale increases. | Highly efficient due to high surface-area-to-volume ratio. thieme-connect.de |
| Mixing | Can be inefficient and inconsistent in large vessels. | Rapid and highly efficient, leading to better process control. thieme-connect.de |
| Safety | Higher risk due to large quantities of reagents. | Inherently safer due to small reaction volumes at any given time. rsc.org |
| Process Control | Challenging to maintain uniform conditions. | Precise control over temperature, pressure, and residence time. thieme-connect.de |
| Integration | Purification is a separate, often laborious, step. | Allows for in-line, integrated reaction and purification sequences. thieme-connect.dersc.org |
The adoption of these advanced processing methodologies ensures that building blocks like this compound can be prepared efficiently and safely on a scale that supports demanding research applications, from medicinal chemistry to materials science. researchgate.net
Reactivity and Mechanistic Investigations of Cyclohexylboronic Acid Mida Ester
Fundamental Reactivity Profiles of the B–C(cyclohexyl) Bond
The reactivity of the boron-carbon bond in cyclohexylboronic acid MIDA ester is intricately linked to the electronic and steric environment of the boron atom. The N-methyliminodiacetic acid (MIDA) ligand plays a crucial role in modulating this reactivity by forming a stable, tetracoordinate boron center. This coordination changes the hybridization of the boron atom to sp³, which in turn attenuates its Lewis acidity and reduces its propensity to engage in transmetalation reactions under anhydrous conditions. sigmaaldrich.comnih.gov This characteristic is fundamental to its application in iterative cross-coupling strategies, where selective reactivity is paramount. sigmaaldrich.com
Activation Pathways of the MIDA Ligand
The release of the boronic acid from its MIDA-protected form is a critical step that "switches on" its reactivity. This process is primarily achieved through hydrolysis, which can proceed via distinct mechanistic pathways.
The hydrolysis of MIDA boronates is significantly accelerated in the presence of a base. nih.govresearchgate.netillinois.educhapman.edued.ac.uk Detailed mechanistic studies have revealed that this "fast-release" pathway involves the rate-limiting attack of a hydroxide (B78521) ion on one of the carbonyl carbons of the MIDA ligand. nih.govresearchgate.netillinois.educhapman.edued.ac.uk This initial attack leads to the formation of an intermediate that subsequently undergoes cleavage of the B-N bond. nih.gov This base-mediated pathway can be more than three orders of magnitude faster than neutral hydrolysis. researchgate.netillinois.educhapman.edu The efficiency of this process is highlighted by the fact that even low concentrations of sodium hydroxide (≥ 3 μM) are sufficient to make this the dominant hydrolysis pathway. nih.gov The use of aqueous sodium hydroxide can lead to complete hydrolysis within minutes at room temperature. nih.gov
Table 1: Comparison of Hydrolysis Conditions for MIDA Boronates
| Condition | Reagent | Temperature | Hydrolysis Rate |
|---|---|---|---|
| Fast Release | Aqueous NaOH | Room Temperature | Minutes nih.gov |
In the absence of an external base, MIDA boronates can still undergo hydrolysis, albeit at a much slower rate. nih.govresearchgate.netillinois.educhapman.edued.ac.uk This "neutral" hydrolysis pathway does not require an exogenous acid or base. nih.govillinois.educhapman.edu The rate-limiting step in this mechanism is the cleavage of the B-N bond, facilitated by a small cluster of water molecules. nih.govresearchgate.netillinois.educhapman.edunih.gov This pathway becomes more significant under conditions where the base-mediated mechanism is suppressed, such as in biphasic systems where the base is sequestered in the aqueous phase. nih.gov
The rate of MIDA ligand release is highly dependent on both water activity (aw) and pH. nih.govillinois.educhapman.edu The base-mediated hydrolysis is, as expected, highly sensitive to pH, with higher pH values leading to faster hydrolysis. nih.gov For the neutral hydrolysis pathway, the activity of water in the organic solvent is a key determinant. nih.gov In solvents like THF and dioxane, the water activity remains relatively constant at concentrations above 3.0 M, leading to reliable and predictable slow-release rates. nih.gov The stability of MIDA boronates under many acidic conditions is a result of the significantly slower hydrolysis rates observed at low pH compared to high pH. nih.gov The interplay between pH, water activity, and phase-transfer rates ultimately dictates whether the hydrolysis proceeds via the "fast" or "slow" pathway. nih.govresearchgate.netillinois.educhapman.edu
Stereochemical Control in Reactivity
While specific studies focusing solely on the stereochemical control in reactions of this compound are not extensively detailed in the provided search results, the broader principles of stereocontrol in reactions involving MIDA boronates can be inferred. The tetrahedral and rigid structure of the MIDA boronate complex can influence the stereochemical outcome of reactions at adjacent centers. For instance, in the context of α-functionalization, the bulky MIDA group can exert significant steric hindrance, directing incoming reagents to the less hindered face of the molecule.
Furthermore, the stability of the MIDA boronate allows for its incorporation into complex molecular scaffolds containing multiple stereocenters. sigmaaldrich.com These stereocenters can then direct the outcome of subsequent reactions after the deprotection of the boronic acid. The ability to carry the MIDA boronate through various synthetic steps without compromising existing stereochemistry is a testament to its protective capabilities. sigmaaldrich.com
Mechanistic Studies on Transmetalation in Catalytic Cycles
The transmetalation step is a cornerstone of palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. libretexts.orgrsc.org For a boronic acid to participate in this step, it is generally believed that it must possess a vacant p-orbital to interact with the palladium catalyst. nih.gov
MIDA boronates, with their sp³-hybridized boron center, are generally unreactive towards transmetalation under anhydrous conditions. sigmaaldrich.comrsc.org This is because the dative bond from the nitrogen atom of the MIDA ligand to the boron center effectively occupies the p-orbital. sigmaaldrich.comnih.gov Therefore, prior activation through hydrolysis to the corresponding boronic acid is a prerequisite for transmetalation to occur in catalytic cycles. rsc.orgnih.gov
The catalytic cycle for a Suzuki-Miyaura coupling involving a this compound can be summarized as follows:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to an organic halide (R-X) to form a Pd(II) intermediate. libretexts.org
MIDA Deprotection: The this compound undergoes hydrolysis (either base-mediated or neutral) to release the free cyclohexylboronic acid. nih.govrsc.org
Transmetalation: The newly formed cyclohexylboronic acid then undergoes transmetalation with the Pd(II) intermediate. This step typically requires a base to form a more nucleophilic "ate" complex. libretexts.orgcore.ac.uk The cyclohexyl group is transferred from the boron to the palladium center.
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the C-C coupled product and regenerate the Pd(0) catalyst. libretexts.org
The slow-release of the boronic acid from the MIDA ester under specific conditions can be highly advantageous, particularly when dealing with unstable boronic acids that are prone to decomposition or protodeboronation. sigmaaldrich.comresearchgate.net By maintaining a low, steady concentration of the active boronic acid in the reaction mixture, side reactions are minimized, leading to improved yields and cleaner reactions. nih.govresearchgate.net
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| N-methyliminodiacetic acid (MIDA) |
| Sodium hydroxide |
| Potassium phosphate (B84403) |
| Tetrahydrofuran (B95107) (THF) |
| Dioxane |
| Palladium |
| Boronic acid |
| Boronic acid pinacol (B44631) ester (BPin) |
| trans-2-bromovinylboronic acid MIDA ester |
| p-tolyl boronic acid |
| 4-butylphenylboronic acid |
| 4-bromobenzaldehyde |
| Ratanhine |
| trans-1-Propen-1-ylboronic acid |
| (+)-crocacin C |
| Ibuprofen |
| Goniomitine |
| 2-pyridylboronic acid |
Role in Palladium-Catalyzed Processes
In palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, this compound serves as a stable and protected form of the often-unstable cyclohexylboronic acid. sigmaaldrich.comnih.gov The MIDA group acts as a protecting group that is inert to anhydrous cross-coupling conditions, even at temperatures up to 80 °C. sigmaaldrich.com This allows for sequential or iterative cross-coupling strategies where other functional groups in a molecule can be reacted without disturbing the boronate. nih.govnih.gov
The key to its role is the controlled, slow release of the parent boronic acid. This is typically achieved by introducing aqueous base, which hydrolyzes the MIDA ester. The rate of this hydrolysis can be modulated; for instance, strong bases like aqueous sodium hydroxide (NaOH) lead to rapid deprotection (often in under 10 minutes), while milder bases like aqueous potassium phosphate (K₃PO₄) promote a slow, sustained release of the boronic acid over several hours. nih.govnih.gov This slow-release mechanism is crucial when using unstable boronic acids, as it maintains a low, steady concentration of the reactive species in the reaction mixture, minimizing decomposition pathways such as protodeboronation, oxidation, and polymerization that can otherwise lower the efficiency of the cross-coupling. sigmaaldrich.comnih.gov
The general catalytic cycle for a Suzuki-Miyaura coupling involving a MIDA boronate is initiated by the controlled hydrolysis of the MIDA ester to the active boronic acid. This is followed by the standard steps of the Suzuki-Miyaura reaction: oxidative addition of an organic halide to the Pd(0) catalyst, transmetalation of the organic group from the boronic acid to the palladium center, and finally, reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst. mdpi.com
Role in Nickel-Catalyzed Processes
Nickel-catalyzed cross-coupling reactions have emerged as a cost-effective and powerful alternative to palladium-based systems, often enabling unique reactivity. nih.gov this compound can participate in these transformations, again acting as a stable precursor to the active boronic acid. Nickel catalysts are effective in various Suzuki-Miyaura type couplings, including those involving challenging substrates or unconventional partners like esters, which can undergo decarbonylative coupling. nih.govnih.gov
The fundamental principle of using the MIDA boronate remains the same as in palladium catalysis: it serves as an air-stable, storable solid that releases the reactive boronic acid in situ. nih.gov This is particularly advantageous in nickel catalysis, where the reaction mechanisms can be complex and sensitive to substrate and reagent stability. researchgate.net For instance, in some nickel-catalyzed Suzuki-Miyaura couplings, the formation of inactive nickel-hydroxo dimer species can hinder the catalytic cycle; controlling the release of the boronic acid from its MIDA ester can help manage the concentration of reactive species and optimize the reaction. researchgate.net The reaction allows for the coupling of alkyl carboxylic acids (activated as redox-active esters) with boronic acids, showcasing broad functional group tolerance where the stability of the MIDA boronate would be beneficial. nih.govresearchgate.netresearchgate.net
Computational Chemistry Approaches to Elucidate Reactivity and Mechanisms
Computational methods, particularly Density Functional Theory (DFT), have become indispensable for understanding the intricate mechanisms of transition metal-catalyzed reactions involving MIDA boronates. These studies provide insights into reaction pathways, transition state structures, and the origins of selectivity that are often difficult to obtain through experimental means alone. uea.ac.ukresearchgate.netrsc.org
Theoretical Investigations of Activation and Stereoselectivity
Theoretical studies have been crucial in explaining how MIDA boronates are activated and how stereocontrol can be achieved. Computational models have shown that the stability of the MIDA boronate arises from the strong N→B dative bond, which creates a high kinetic barrier to dissociation or reaction. nih.gov Variable temperature NMR studies, supported by computational analysis, have shown that the N→B bond in MIDA boronates is not dynamic and remains intact at temperatures up to 150 °C, unlike in other boronate adducts where the bond may be more labile. nih.gov
Computational modeling has also guided the development of chiral MIDA-type ligands for asymmetric synthesis. By replacing the N-methyl group with a chiral N-alkyl group (e.g., derived from pinene to form a "PIDA" ligand), the enforced proximity between the chiral moiety and the boron-bound organic group can effectively transfer stereochemical information. nih.gov DFT calculations can model the transition states of subsequent reactions, such as epoxidations of alkenyl PIDA boronates, to predict and explain the high diastereoselectivity observed experimentally. nih.gov
Modeling of Reaction Pathways and Intermediates
Computational modeling has been extensively used to map the energy profiles of entire catalytic cycles involving boronic acid derivatives in both palladium- and nickel-catalyzed reactions. mdpi.comcsic.es For palladium-catalyzed tandem cycloisomerization/cross-coupling reactions, DFT calculations have elucidated the complex pathways involving the formation of key π-allyl oxapalladacyclic intermediates, their isomerization, and subsequent transmetalation with aryl boronates. csic.es These models help rationalize how the choice of ligand can steer the reaction towards different outcomes by stabilizing or destabilizing specific intermediates. csic.es
Stability Under Diverse Reaction Conditions
A defining and highly valuable characteristic of this compound is its exceptional stability. nih.gov Unlike many boronic acids, which are prone to decomposition upon storage or under reaction conditions, MIDA boronates are generally robust, crystalline solids that are stable to air and moisture for extended periods. sigmaaldrich.comnih.gov This stability is not limited to benchtop storage but extends to a wide range of chemical environments, making them compatible with multi-step synthesis and a variety of reaction conditions.
MIDA boronates are unreactive under standard anhydrous cross-coupling conditions and are compatible with silica (B1680970) gel chromatography, which greatly simplifies purification. sigmaaldrich.comnih.gov This chromatographic stability is unique among boronic acid derivatives and is leveraged in "catch-and-release" purification protocols. nih.gov
Extensive studies have demonstrated the compatibility of MIDA boronates with numerous reagents and conditions, including:
Oxidizing agents : They are stable to Swern and Dess-Martin periodinane (DMP) oxidation conditions. nih.gov
Aqueous workups : They tolerate a variety of aqueous workup solutions, including water, brine, mild acid (aq. HCl, aq. NH₄Cl), mild base (aq. NaHCO₃ in the absence of alcohol solvents), and mild oxidants (aq. H₂O₂ at pH 6). nih.gov
Other reaction conditions : They have been shown to be stable to reagents used in Heck and Stille couplings, as well as conditions for protecting group manipulations. sigmaaldrich.comnih.gov
This broad stability profile allows for the synthesis of complex, functionalized MIDA boronates that can serve as building blocks in iterative synthesis platforms. nih.govnih.gov
The following table summarizes the superior stability of various MIDA boronates compared to their corresponding free boronic acids when stored on the benchtop under air.
Data adapted from stability studies comparing boronic acids and their MIDA boronates. nih.gov
Applications in Advanced Organic Synthesis
Role in Cross-Coupling Methodologies
Cyclohexylboronic acid MIDA ester serves as a stable and reliable coupling partner in several cross-coupling reactions, most notably the Suzuki-Miyaura reaction. nih.govsigmaaldrich.com The N-methyliminodiacetic acid (MIDA) ligand plays a crucial role by protecting the boronic acid, rendering it unreactive under standard anhydrous cross-coupling conditions. nih.govsigmaaldrich.com This protection can be easily removed under mild aqueous basic conditions, liberating the free boronic acid for participation in the catalytic cycle. nih.govgrillolabuc.com This "slow-release" mechanism is particularly advantageous when dealing with unstable boronic acids. nih.gov
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds. sigmaaldrich.comnih.gov this compound has proven to be an effective coupling partner with a wide array of electrophiles in this reaction. nih.govresearchgate.net The stability of the MIDA ester allows for its use in complex, multi-step syntheses where traditional boronic acids might decompose. researchgate.net
Palladium catalysts are the most common mediators for Suzuki-Miyaura cross-coupling reactions. nih.govyoutube.com In these systems, the this compound remains inert until the MIDA protecting group is cleaved, typically by a base, to generate the active boronic acid species. nih.govcore.ac.uk This controlled release allows for high yields and chemoselectivity, even with challenging substrates like deactivated aryl chlorides. nih.govcore.ac.uk The choice of palladium catalyst and ligands, such as SPhos, can be optimized to achieve efficient coupling with various aryl and heteroaryl chlorides. nih.govorganic-chemistry.org
Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling with MIDA Boronates
| Electrophile | MIDA Boronate | Catalyst System | Product Yield | Reference |
| 4-Chloroanisole | 2-Furan MIDA boronate | Pd(OAc)₂ / SPhos | 96% | nih.gov |
| 2,4-Dimethoxychlorobenzene | 2-Thiophene MIDA boronate | Pd(OAc)₂ / SPhos | 95% | nih.gov |
| 2-Chloropyridine | Phenyl MIDA boronate | Pd(OAc)₂ / SPhos / Cu(OAc)₂ | 85% | nih.gov |
While palladium catalysts are prevalent, nickel-based systems have gained attention as a cost-effective and highly reactive alternative for Suzuki-Miyaura couplings. nih.gov Nickel catalysts can effectively couple aryl halides and phenol-derived substrates with boronic acids in environmentally friendly solvents. nih.gov Although direct examples specifically involving this compound in nickel-catalyzed systems are less commonly reported in the provided context, the general principles of MIDA boronate activation would apply. The mechanism is believed to be analogous to palladium-catalyzed systems, involving oxidative addition, transmetalation, and reductive elimination. mit.edu The formation of a nickel-hydroxo complex is often a key step in the catalytic cycle when water is present. mit.edu
A significant advantage of MIDA boronates, including the cyclohexyl derivative, is their application in iterative cross-coupling (ICC). nih.govnih.gov This strategy allows for the sequential and controlled assembly of complex molecules from bifunctional building blocks. nih.govgrillolabuc.comcore.ac.uk In this approach, a haloaryl MIDA boronate can be coupled with a boronic acid, and then the MIDA group on the product can be deprotected to reveal a new boronic acid, ready for the next coupling step. nih.govsigmaaldrich.com This modular and efficient process has been likened to solid-phase peptide synthesis and has been instrumental in the total synthesis of several natural products. nih.govnih.gov The stability of the MIDA boronate group to the coupling conditions is paramount for the success of these iterative strategies. nih.gov
Suzuki-Miyaura Cross-Coupling with Diverse Electrophiles
Contribution to Natural Product Synthesis
This compound, as part of the broader class of MIDA boronates, plays a significant role in the modular construction of complex molecular architectures, including polycyclic scaffolds found in many natural products. nih.gov The stability and predictable reactivity of MIDA boronates under a variety of conditions make them ideal building blocks for iterative cross-coupling (ICC) strategies, which are analogous to the automated methods used for peptide and oligonucleotide synthesis. nih.govnih.gov
This building block approach allows for the pre-installation of necessary functional groups, oxidation states, and stereochemistry into the MIDA boronate units, which are then assembled in a stepwise fashion. nih.gov The synthesis of the natural product (+)-crocacin C provides a compelling example of this strategy. nih.gov In this synthesis, a structurally complex, MIDA-protected haloboronic acid was synthesized from a simpler acrolein MIDA boronate through a series of transformations, including a Paterson aldol (B89426) reaction and a diastereoselective reduction. nih.gov The stability of the MIDA boronate group throughout these steps, including purification by silica (B1680970) gel chromatography, was crucial for the successful construction of the advanced building block. nih.gov
The final assembly of (+)-crocacin C involved a cesium fluoride/copper(I) iodide-promoted Stille coupling, followed by in situ boronic acid generation and a palladium/SPhos-promoted Suzuki-Miyaura cross-coupling. nih.gov This modular approach, relying on the robustness of the MIDA boronate, facilitates the efficient construction of complex, polycyclic-like natural product frameworks from simpler, well-defined starting materials. nih.govnih.gov
| Natural Product Target | Key MIDA Boronate Building Block | Key Coupling Reactions |
| (+)-Crocacin C | Structurally complex, B-protected haloboronic acid derived from acrolein MIDA boronate. nih.gov | Stille coupling, Suzuki-Miyaura cross-coupling. nih.gov |
| Polyene Natural Products | B-protected haloalkenylboronic acids. nih.gov | Iterative Suzuki-Miyaura cross-coupling. nih.gov |
Late-stage functionalization is a powerful strategy in medicinal chemistry and drug discovery for rapidly generating analogues of complex molecules to explore structure-activity relationships. nih.govnih.gov MIDA boronates, including by extension this compound, have emerged as valuable tools for this purpose. The MIDA boronate group can serve not only as a protecting group but also as a directing group for site-selective C-H functionalization.
Research has demonstrated the development of a modified MIDA derivative that acts as a dual protecting and directing group for the meta-selective C(sp²)–H functionalization of arylboronic acids. rsc.org This strategy allows for palladium-catalyzed C-H alkenylations, acetoxylations, and arylations to be performed at room temperature under aerobic conditions. rsc.org The ability to selectively introduce new functional groups at a late stage into a molecule containing a boronic acid moiety, which is protected as a MIDA ester, opens up new avenues for the diversification of complex natural products and other bioactive compounds. nih.govrsc.org
The deprotection of the functionalized MIDA boronate to reveal the corresponding boronic acid is typically rapid and allows for the recovery of the directing group. rsc.org This approach enables the facile diversification of aryl boronic acids, which can then be used in a variety of subsequent reactions or in iterative synthetic processes. rsc.org This methodology provides a powerful tool for modifying complex scaffolds, potentially including those containing a cyclohexyl moiety, to create libraries of new compounds for biological screening.
Utilization in Multicomponent Reactions and Cascade Processes
The unique properties of this compound and its analogues make them well-suited for use in multicomponent reactions and cascade processes, which are highly efficient methods for building molecular complexity in a single operation. The stability of the MIDA boronate group to a wide range of reaction conditions allows for sequential reactions to occur in one pot without the need for isolation of intermediates. nih.govresearchgate.net
The total synthesis of (+)-crocacin C again serves as an excellent illustration. The endgame of this synthesis involved a cascade of reactions where a Stille coupling was followed by an in situ deprotection of the MIDA boronate and a subsequent Suzuki-Miyaura cross-coupling. nih.gov This sequence, which forms multiple carbon-carbon bonds in a single process, highlights the utility of MIDA boronates in facilitating complex reaction cascades.
Furthermore, the slow-release nature of MIDA boronates under certain basic conditions can be harnessed to control the concentration of the reactive boronic acid in solution. nih.gov This controlled release is beneficial in cascade reactions where a low concentration of the boronic acid is required to prevent side reactions or decomposition. The hydrolysis of MIDA boronates can be tuned by adjusting the temperature and base, allowing for a continuous release of the boronic acid over a period ranging from minutes to hours. nih.gov This feature makes MIDA boronates, including the cyclohexyl derivative, valuable reagents for designing and implementing novel multicomponent and cascade reactions for the efficient synthesis of complex organic molecules.
Integration into Solid-Phase Organic Synthesis (SPOS)
A significant advantage of using this compound and other MIDA boronates in organic synthesis is their compatibility with a "catch-and-release" purification strategy that mirrors the principles of solid-phase organic synthesis (SPOS). orgsyn.org This technique leverages the unique binary affinity of MIDA boronates for silica gel. orgsyn.org
Specifically, MIDA boronates exhibit minimal mobility on silica gel when eluted with a non-polar solvent like diethyl ether, but are rapidly eluted with a more polar solvent such as tetrahydrofuran (B95107) (THF). orgsyn.org This differential mobility allows for a simple and effective purification method. In the "catch" step, a crude reaction mixture containing a MIDA boronate product is loaded onto a silica gel cartridge. Washing the cartridge with a solvent mixture like diethyl ether/methanol selectively elutes impurities, while the desired MIDA boronate remains bound to the silica. orgsyn.org In the "release" step, switching the elution solvent to THF mobilizes the MIDA boronate, which can then be collected in pure form. orgsyn.org
This catch-and-release protocol is particularly powerful in the context of iterative cross-coupling, where the MIDA boronate is conserved after each coupling cycle. orgsyn.org It allows for the purification of the product without resorting to traditional, often more laborious, purification techniques like column chromatography or recrystallization, thereby streamlining the synthesis of complex molecules. orgsyn.org This method has been successfully applied to a diverse range of MIDA boronates, demonstrating its general utility. orgsyn.org
| Purification Step | Solvent | Outcome |
| Catch | Diethyl ether (or Et₂O/MeOH) | Impurities are eluted, MIDA boronate is retained on silica gel. orgsyn.org |
| Release | Tetrahydrofuran (THF) | Pure MIDA boronate is eluted from the silica gel. orgsyn.org |
Applications in Flow Chemistry and Automated Synthesis
The unique properties of N-methyliminodiacetic acid (MIDA) boronates, including this compound, have positioned them as key enabling reagents in the advancement of automated organic synthesis. Their stability and predictable reactivity have paved the way for their integration into sophisticated, multi-step synthetic platforms, including those that leverage the principles of flow chemistry for process intensification.
Continuous Synthesis and Process Intensification
The transition from traditional batch production to continuous flow manufacturing is a cornerstone of modern process intensification in chemical synthesis. While specific literature detailing the continuous flow synthesis of this compound is not abundant, the established batch procedures and the extensive use of MIDA boronates in automated synthesis provide a strong basis for outlining a continuous manufacturing process. The principles of flow chemistry, when applied to the synthesis of MIDA boronates, offer significant advantages in terms of efficiency, safety, and scalability.
The most common method for synthesizing MIDA boronates is the condensation reaction between a boronic acid and N-methyliminodiacetic acid (MIDA), typically under Dean-Stark conditions to remove water and drive the reaction to completion. nih.gov This process, while effective in a batch setting, can be translated into a more efficient continuous flow system.
Conceptual Flow Synthesis Process:
A hypothetical continuous flow setup for the production of this compound would involve the following key stages:
Reagent Introduction: Solutions of cyclohexylboronic acid and N-methyliminodiacetic acid in a suitable solvent (e.g., a mixture containing DMSO to aid in the solubility of MIDA) would be continuously pumped into the system. nih.gov
Reaction: The reagent streams would converge in a heated flow reactor, such as a packed-bed reactor or a coiled capillary reactor. The elevated temperature accelerates the condensation reaction.
In-line Water Removal: A critical step for process intensification is the continuous removal of water. This can be achieved using membrane-based separators or by passing the reaction mixture through a packed column containing a desiccant. This continuous removal of the byproduct shifts the equilibrium towards the product, increasing conversion and yield, and eliminating the need for azeotropic distillation setups like the Dean-Stark apparatus. nih.gov
Purification: The crude product stream emerging from the reactor could then undergo in-line purification. The unique chromatographic behavior of MIDA boronates, particularly their "catch-and-release" capability on silica gel, is highly amenable to automated, continuous purification. acs.org The stream could pass through a series of switchable columns, where the MIDA boronate is adsorbed, impurities are washed away, and the pure product is subsequently eluted with a different solvent. acs.orgfudan.edu.cn
Product Isolation: The purified product stream can then be directed to a continuous crystallization unit to isolate the solid this compound.
The use of MIDA boronates is central to the concept of iterative cross-coupling (ICC), a strategy that mimics the automated, building-block approach of peptide synthesis to construct a wide variety of small molecules. acs.orgnih.gov Automated synthesizers have been developed that perform iterative cycles of MIDA boronate deprotection and Suzuki-Miyaura cross-coupling. acs.orggrillolabuc.com A fully automated process for Suzuki-Miyaura cross-couplings has been demonstrated, where the reaction, workup, and product isolation are performed without manual intervention. synplechem.com While these automated systems often operate in a sequential batch or "intermittent flow" mode, they represent a significant step towards fully continuous, end-to-end synthesis. acs.orgresearchgate.net
The table below outlines the potential benefits of transitioning the synthesis of this compound from a traditional batch process to a continuous flow process.
| Parameter | Traditional Batch Synthesis | Conceptual Continuous Flow Synthesis | Advantage of Flow (Process Intensification) |
|---|---|---|---|
| Heat Transfer | Limited by the surface-area-to-volume ratio of the flask, potential for localized hot spots. | Superior heat transfer due to high surface-area-to-volume ratio of flow reactors. researchgate.net | Improved safety, precise temperature control, faster heating and cooling. |
| Mass Transfer | Dependent on stirring efficiency, can be non-uniform. | Enhanced and uniform mixing through diffusion and convection in narrow channels. | Increased reaction rates and improved product consistency. |
| Reaction Time | Typically several hours, including heating and cooling cycles. nih.gov | Significantly reduced residence time (minutes) due to enhanced heat and mass transfer. researchgate.net | Higher throughput and productivity from a smaller reactor volume. |
| Water Removal | Requires bulky Dean-Stark apparatus and azeotropic distillation. nih.gov | In-line membrane separation or packed-bed desiccants. | More efficient, integrated, and scalable water removal. |
| Scalability | Scaling up can be challenging and may require re-optimization ("scale-up" issues). | Scalable by operating the system for longer durations ("scale-out") or by parallelizing reactors. | More predictable and linear scalability. |
| Automation & Integration | Discrete, sequential steps requiring manual intervention. | Easily integrated with in-line purification and analysis for end-to-end automated production. acs.orgfudan.edu.cn | Reduced manual labor, improved process control and data logging. |
Advanced Research Methodologies and Theoretical Frameworks
Design Principles for Catalyst and Ligand Systems in MIDA Boronate Transformations
The unique stability of the MIDA boronate group necessitates carefully designed catalyst and ligand systems to control its reactivity. The core design principle involves the reversible protection of the boronic acid; the MIDA ligand renders the boron sp³-hybridized and unreactive toward transmetalation under anhydrous conditions, yet it can be cleaved with mild aqueous base to liberate the reactive sp²-hybridized boronic acid. sigmaaldrich.com This allows for iterative cross-coupling sequences analogous to solid-phase peptide synthesis. nih.gov
The choice of ligand is critical for controlling the outcome of reactions involving MIDA boronates, particularly in achieving regioselectivity. In palladium-catalyzed reactions, ligands can influence which position on a molecule reacts. For instance, in the Suzuki-Miyaura coupling of allylboronates with aryl halides, the ligand framework can direct the reaction to favor either the branched (α) or linear (γ) product with high selectivity. nih.govnih.gov The development of bulky biarylphosphine ligands has been instrumental in this area, as their steric and electronic properties can be tuned to influence the transmetalation mechanism and the rate of reductive elimination. nih.gov
A study on the regiodivergent coupling of allylboronates demonstrated that different ligands produced orthogonal outcomes. This control is crucial for synthesizing complex molecular architectures.
Table 1: Ligand-Controlled Regioselectivity in Allylboronate Coupling
| Ligand | Aryl Halide | Product Type | Regioselectivity (Branched:Linear) | Yield |
|---|---|---|---|---|
| L3 (Aryl-Naphthyl Biarylphosphine) | 4-bromotoluene | Branched | >98:2 | 91% |
| L6 (Dialkyl Biarylphosphine) | 4-bromotoluene | Linear | 3:97 | 94% |
| L3 (Aryl-Naphthyl Biarylphosphine) | 1-bromo-4-methoxybenzene | Branched | >98:2 | 90% |
| L6 (Dialkyl Biarylphosphine) | 1-bromo-4-methoxybenzene | Linear | 4:96 | 93% |
Data sourced from a study on ligand-controlled palladium-catalyzed regiodivergent Suzuki-Miyaura cross-coupling of allylboronates and aryl halides. nih.gov
To overcome the challenges associated with coupling traditionally unstable boronic acids, significant effort has gone into developing highly active palladium precatalysts. nih.gov These precatalysts are designed to rapidly form the active catalytic species under mild conditions where the decomposition of sensitive substrates is slow. nih.govmit.edu This is highly relevant to MIDA boronate chemistry, as the slow, controlled release of the free boronic acid must be matched with a sufficiently active catalyst to ensure efficient coupling over protodeboronation. nih.gov
New precatalysts, such as those of the form (η³-1-tBu-indenyl)Pd(NHC)(Cl), have been shown to catalyze Suzuki-Miyaura reactions of aryl esters at room temperature, conditions comparable to those used for more reactive aryl halides. nih.gov The principle of using a precatalyst that activates quickly under gentle conditions is key to broadening the scope of MIDA boronate couplings, especially for challenging or unstable building blocks. acs.org In a different approach, the MIDA ligand itself has been modified to act as a directing group, enabling novel transformations such as the meta-selective C-H functionalization of arylboronic acids. bldpharm.combldpharm.com
Mechanistic Probes and Kinetic Studies in Complex Reaction Systems
Understanding the reaction mechanisms of MIDA boronates is crucial for optimizing their use and addressing limitations. Detailed mechanistic studies have revealed that MIDA boronates hydrolyze via two distinct pathways depending on the conditions. nih.gov
Base-Mediated Hydrolysis ("Fast Release") : Under aqueous basic conditions (e.g., NaOH), hydrolysis is rapid. Kinetic studies using stopped-flow techniques show a mechanism consistent with rate-limiting attack of hydroxide (B78521) on the boron center. nih.govcore.ac.uk
Neutral Solvolysis ("Slow Release") : In the absence of a strong base, hydrolysis is much slower and proceeds through a neutral mechanism involving water molecules. This pathway is critical for the "slow release" strategy used to couple unstable boronic acids. nih.gov
These mechanisms were elucidated through a combination of kinetic analyses, pH profiling, and kinetic isotope effect studies. nih.govcore.ac.uk Further mechanistic work on the formation of MIDA boronates via electrophilic arene borylation identified borenium cations, [Y₂B(amine)]⁺, as the key electrophilic species in an SₑAr mechanism. acs.orgnih.gov In some cross-coupling reactions, a Hammett study revealed a partial negative charge buildup on the aromatic ring during the rate-determining transmetalation step. researchgate.net It has also been shown through experimental investigation that MIDA boronates are not effective acylating agents, which confirms their stability and highlights that their boron center is not susceptible to nucleophilic attack by amines under mild conditions. rsc.org
Strategies for Stereoselective Introduction of Cyclohexyl Moieties
While the literature does not specifically detail the stereoselective introduction of a cyclohexyl group using MIDA boronate chemistry, extensive research has focused on the stereocontrolled synthesis of chiral Csp³ MIDA boronates, which provides a direct framework for such transformations. nih.gov A key challenge in this area is the instability of many chiral boronic esters, which complicates their use in multi-step syntheses. nih.govgrillolabuc.com MIDA boronates provide a solution by converting these sensitive intermediates into robust, shelf-stable crystalline solids. grillolabuc.com
A significant breakthrough was the development of chiral MIDA derivatives that act as chiral auxiliaries. bldpharm.com By modifying the MIDA ligand itself, researchers have achieved the stereocontrolled synthesis of chiral, non-racemic α-boryl aldehydes. grillolabuc.com These aldehydes are versatile intermediates that can be transformed into a wide range of other Csp³ boronate building blocks that are otherwise difficult to access. grillolabuc.com This strategy, which pre-installs the required stereochemistry into the building block, is central to expanding the iterative cross-coupling platform to include complex, Csp³-rich molecules. nih.gov
Reaction Optimization Methodologies
Optimizing reaction conditions is essential for maximizing yield and purity in MIDA boronate transformations. This often involves screening various parameters, including catalysts, solvents, bases, and temperature. For example, in developing an aqueous Suzuki coupling, a THF/water mixture was found to be superior to other solvent systems, and lowering the catalyst loading from 5 mol% to 2.5 mol% still provided good conversion, demonstrating optimization for catalyst efficiency. rsc.org
In the context of Suzuki-Miyaura polymerization using a thienyl MIDA boronate monomer, the concentration of water was found to be a critical parameter. acs.org A systematic screening of the water-to-monomer ratio was necessary to find the optimal balance that promotes the effective hydrolysis of the MIDA protecting group while minimizing the undesired side reaction of protodeboronation. acs.org
The principles of green chemistry, which aim to reduce waste and environmental impact, are increasingly being applied to MIDA boronate chemistry. A leading example is the development of Suzuki-Miyaura couplings that occur in water, eliminating the need for organic solvents. nih.govyoutube.com
This was achieved using a designer surfactant, TPGS-750-M, which forms nanomicelles in water. The reaction proceeds at room temperature, and the product can often be isolated by simple filtration, dramatically reducing the environmental footprint. nih.gov This approach aligns with several green chemistry principles:
Waste Prevention : Eliminating organic solvents for the reaction and purification steps significantly reduces chemical waste. nih.gov
Safer Solvents and Auxiliaries : Water is used as the only medium, which is non-toxic and environmentally benign. nih.gov
Design for Energy Efficiency : Conducting reactions at room temperature reduces energy consumption compared to processes that require heating. nih.govyoutube.com
By running these cross-couplings in water, the E-Factor (a measure of waste produced per unit of product) approaches zero, representing a significant advancement in sustainable chemical synthesis. nih.gov
Future Perspectives and Emerging Research Directions
Development of Novel Reaction Classes Utilizing Cyclohexylboronic acid MIDA ester
The stability of the MIDA boronate group to a wide array of reaction conditions has paved the way for its use as more than just a protecting group for Suzuki-Miyaura cross-couplings. rsc.orgnih.gov Research is expanding into new transformations where the MIDA boronate is a key functional participant or a stable spectator in complex molecular construction.
One emerging area is the use of MIDA boronates in photochemical reactions. For instance, a novel method for the photochemical radical C-H halogenation of benzyl (B1604629) MIDA boronates has been developed. researchgate.net This protocol allows for the fluorination, chlorination, and bromination of the benzylic position. researchgate.net The resulting α-haloboronates are versatile intermediates that can be converted into a series of other functional groups, including C-O, C-N, and C-S bonds. researchgate.net Extrapolating from this, a future research direction would involve developing similar C-H functionalization strategies for the cyclohexyl ring of this compound, providing a pathway to new functionalized alicyclic boronic acid precursors.
Furthermore, specialized MIDA boronates, such as vinyl, acyl, and α-carbonyl MIDA boronates, are being utilized as unique building blocks for diverse synthetic transformations. rsc.orgresearchgate.net This suggests a potential for developing novel reaction classes where this compound could be modified to include other reactive handles, thereby creating multifunctional building blocks for complex synthesis.
Exploration of Alternative Activating Conditions for the MIDA Ligand
The standard method for cleaving the MIDA ligand to release the free boronic acid involves hydrolysis under aqueous basic conditions, such as with sodium hydroxide (B78521) (NaOH) or potassium phosphate (B84403) (K₃PO₄). sigmaaldrich.comnih.gov While effective, these conditions are not universally compatible with all substrates, prompting research into alternative activation methods.
Mechanistic studies have revealed two distinct pathways for MIDA boronate hydrolysis: a fast, base-mediated mechanism involving hydroxide attack at a MIDA carbonyl carbon, and a much slower 'neutral' mechanism involving rate-limiting B-N bond cleavage by a water cluster. nih.gov The rate of these processes is dictated by pH, water activity, and mass-transfer rates between phases. nih.gov This detailed understanding allows for the rational exploration of alternative activating conditions. nih.gov
Future approaches may include:
Temperature Modulation : The rate of boronic acid release with K₃PO₄ can be adjusted by varying the temperature between 23°C and 100°C, allowing for a tunable release profile from 30 minutes to 24 hours. nih.gov
Solvent and Phase-Transfer Effects : Simply increasing the dielectric constant of the aqueous phase during workups can help avoid undesired hydrolysis. nih.gov Conversely, using more organic-soluble hydroxide salts could accelerate deprotection for highly lipophilic MIDA boronates. nih.gov
Non-Hydrolytic Cleavage : While less explored, the development of non-hydrolytic cleavage conditions, perhaps triggered by light or specific redox agents, represents a significant frontier. This would expand the orthogonality of the MIDA group, allowing for its removal in completely anhydrous environments.
| Condition | Reagents | Typical Conditions | Release Profile | Primary Mechanism | Reference |
|---|---|---|---|---|---|
| Standard (Fast) | 1M aq. NaOH | THF, 23 °C, <10 min | Rapid | Base-mediated | sigmaaldrich.comnih.gov |
| Standard (Slow-Release) | K₃PO₄ | Dioxane/H₂O, 60 °C, ~3 h | Slow/Controlled | Neutral Hydrolysis | nih.gov |
| Alternative (Tunable) | K₃PO₄ | Dioxane/H₂O, 23-100 °C | Adjustable (0.5-24 h) | Neutral Hydrolysis | nih.gov |
| Alternative (Mild) | aq. NaHCO₃ | MeOH, 23 °C, 3.5 h | Slow | Base-mediated | nih.gov |
Integration into Advanced Materials Science Research (Focus on Synthetic Methodologies)
The iterative cross-coupling (ICC) strategy enabled by MIDA boronates is a powerful tool for the modular synthesis of complex molecules, including those with applications in materials science. nih.govsigmaaldrich.com The ability to sequentially assemble building blocks with high precision allows for the construction of polymers, molecular probes, and other functional organic materials. nih.govgrillolabuc.com
The synthesis of polyene natural products, many of which have applications as fluorescent probes for biological membranes, highlights the utility of MIDA boronates in creating materials-relevant molecules. nih.gov The exceptional stability of polyenyl MIDA boronate intermediates to purification and storage is critical for the success of these multi-step syntheses. nih.gov This methodology can be extended to incorporate building blocks like this compound to tune the physical and photophysical properties of the final material.
Furthermore, automated synthesis platforms have been developed that leverage MIDA boronate chemistry to construct diverse collections of small molecules, including materials components. nih.govgrillolabuc.com The reliability and modularity of this approach, using robust building blocks like this compound, can accelerate the discovery of new materials by simplifying their synthesis. researchgate.net
Sustainable and Green Synthetic Approaches for Broader Applicability
Increasing the sustainability of chemical synthesis is a major goal, and research into MIDA boronates reflects this trend. Key areas of focus include the use of greener solvents, reduction of energy consumption, and the development of more atom-economical processes.
The ligand itself, N-methyliminodiacetic acid, is advantageous from a green chemistry perspective as it is non-toxic, biodegradable, and can be synthesized at low cost from commodity chemicals. nih.govorgsyn.org Efforts to improve the synthesis of the MIDA boronates themselves include moving away from traditional Dean-Stark protocols that often require high temperatures and solvents like DMSO. mdpi.com
Recent advancements in the synthesis of MIDA boronates include:
Conventional Heating Reactors : A sealed, conventional heating method has been developed as a cheaper and effective alternative to microwave-mediated synthesis, offering reduced reaction times of just 10 minutes and minimal work-ups, thereby saving energy and solvent. mdpi.com
MIDA Anhydride (B1165640) : A pre-dried form of MIDA, MIDA anhydride, serves as both the ligand source and an in-situ desiccant. amazonaws.com This enables a milder and simpler synthesis procedure, expanding the range of sensitive boronic acids that can be protected and avoiding the need for high-temperature water removal. amazonaws.comorgsyn.org This method has been used to prepare this compound. amazonaws.com
| Method | Key Reagent/Condition | Advantages | Reference |
|---|---|---|---|
| Dean-Stark Condensation | Boronic acid + MIDA, heat, water removal (e.g., DMSO, toluene (B28343) azeotrope) | Established, general for many substrates | nih.gov |
| Conventional Heating | Boronic acid + MIDA, DMF or PEG-300, 160 °C, 10 min | Rapid, reduced energy/solvent vs. older methods, no microwave needed | mdpi.com |
| MIDA Anhydride | Boronic acid + MIDA anhydride, dioxane, 70 °C | Mild conditions, in-situ desiccation, good for sensitive substrates, simplified workup | amazonaws.comorgsyn.org |
Design and Synthesis of Next-Generation MIDA Boronate Analogs for Enhanced Performance
A significant area of future research lies in the rational design of new MIDA-like ligands to create boronates with tailored properties. By modifying the backbone of the iminodiacetic acid ligand, researchers can fine-tune the stability and reactivity of the resulting boronate esters. nih.gov This could lead to analogs that are either more robust or more easily deprotected, expanding the range of compatible reaction conditions for iterative synthesis. nih.gov
A notable advancement is the development of a MIDA derivative that functions as both a protecting group and a directing group for meta-selective C–H functionalization of arylboronic acids. researchgate.netrsc.orgsemanticscholar.org This dual-function ligand enables palladium-catalyzed C-H alkenylations, acetoxylations, and arylations at room temperature. rsc.orgsemanticscholar.org The directing group can be removed under mild conditions, providing access to highly valuable, functionalized boronic acids. researchgate.net The development of analogous ligands designed to direct C-H functionalization on sp³-hybridized systems would be a major breakthrough for building blocks like this compound.
Additionally, chiral derivatives of MIDA have been created to achieve stereocontrolled synthesis of chiral α-boryl aldehydes, which are versatile intermediates for a range of otherwise hard-to-access Csp³ boronate building blocks. grillolabuc.com This demonstrates that ligand modification is a powerful strategy for imparting new functionalities and stereochemical control, promising a new generation of high-performance MIDA boronate analogs.
Q & A
Q. How does the MIDA protecting group enhance the stability and handling of cyclohexylboronic acid derivatives compared to their unprotected counterparts?
Methodological Answer: The MIDA (N-methyliminodiacetic acid) boronate group stabilizes boronic acids by kinetically blocking the reactive boron p-orbital and nitrogen lone pair, preventing undesired side reactions (e.g., oxidation, transmetalation, or polymerization). This allows long-term storage under ambient conditions and compatibility with multistep synthetic workflows. For example, MIDA boronates remain stable during column chromatography and exposure to air, unlike unprotected boronic acids, which degrade rapidly .
Key Experimental Design Considerations:
Q. Table 1: Stability Comparison of MIDA-Protected vs. Unprotected Boronic Acids
| Condition | MIDA Boronate Stability | Unprotected Boronic Acid Stability | Reference |
|---|---|---|---|
| Air exposure | Stable (>6 months) | Degrades within hours | |
| Acidic conditions (pH 3) | Stable | Rapid protodeboronation |
Q. What are the standard experimental protocols for deprotecting cyclohexylboronic acid MIDA esters to regenerate the active boronic acid species?
Methodological Answer: Deprotection is achieved under mild acidic hydrolysis:
Reagents: Use 1–2 M HCl in tetrahydrofuran (THF)/water (1:1 v/v) at 25–50°C.
Reaction Time: 1–2 hours, monitored by TLC or B NMR for complete conversion.
Workup: Neutralize with aqueous NaHCO, extract with ethyl acetate, and purify via crystallization .
Critical Note: Avoid prolonged exposure to strong acids (>3 M HCl) to prevent boronic acid decomposition.
Advanced Questions
Q. How can cyclohexylboronic acid MIDA ester act as a dual functional group (protecting and directing group) in meta-selective C–H functionalization?
Methodological Answer: The MIDA group coordinates with palladium catalysts, directing C–H activation to the meta position of aryl boronic acids. This enables regioselective alkenylation, acetoxylation, or arylation under aerobic, room-temperature conditions .
Experimental Workflow:
Catalytic System: Pd(OAc) (5 mol%), AgCO (oxidant), and pivalic acid (ligand) in DMF.
Substrate Scope: Functionalize sterically hindered cyclohexyl derivatives with electron-deficient alkenes or aryl iodides.
Post-Reaction Recovery: Recover the MIDA directing group via filtration and reuse in iterative cycles .
Q. Table 2: Meta-Selective C–H Functionalization Reactions
| Reaction Type | Yield (%) | Conditions | Reference |
|---|---|---|---|
| Alkenylation | 75–92 | Pd(OAc), 25°C, 12h | |
| Acetoxylation | 68–85 | Pd(OAc), O, 24h |
Q. What methodological considerations are critical when designing iterative cross-coupling strategies using MIDA-protected cyclohexylboronic acid derivatives?
Methodological Answer: Iterative cross-coupling requires sequential Suzuki-Miyaura reactions without intermediate deprotection. Key considerations include:
Building Block Design: Use haloboronic acid MIDA esters (e.g., bromocyclohexyl-MIDA) for stepwise coupling.
Catalyst Selection: Employ RuPhos or SPhos precatalysts to minimize steric hindrance in polycyclic systems .
Purification: Isolate intermediates via silica gel chromatography, as MIDA boronates resist degradation during purification .
Case Study: A total synthesis of (+)-crocacin C utilized iterative coupling of a MIDA-protected haloboronic acid, achieving 87% yield over four steps .
Q. How can researchers resolve contradictions in reaction yields when using MIDA boronates under varying catalytic conditions?
Methodological Answer: Yield discrepancies often arise from differences in catalyst loading, ligand choice, or solvent polarity. To troubleshoot:
Screen Ligands: Test bidentate ligands (e.g., XPhos) for sterically demanding substrates.
Optimize Solvents: Use toluene for electron-rich substrates or DMF for electron-deficient systems.
Monitor Boron Retention: Use B NMR to detect undesired protodeboronation or byproduct formation .
Q. What spectroscopic techniques are most effective for characterizing cyclohexylboronic acid MIDA esters and their derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
